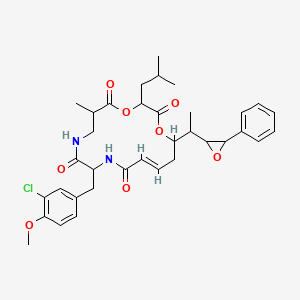
Cryptophycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Cryptophycin” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, including a chloro-methoxyphenyl group, a phenyloxirane moiety, and a diazacyclohexadecene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the diazacyclohexadecene core, the introduction of the chloro-methoxyphenyl group, and the attachment of the phenyloxirane moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production.
化学反応の分析
Chemoenzymatic Cyclization Reactions
The cryptophycin macrocycle is synthesized via cytochrome P450 (CrpTE)-mediated cyclization, enabling structural diversification. Semi-preparative scale reactions (10 mg) demonstrated high efficiency:
-
Six-membered heterocycles (16b–e) : Isolated yields of 62–66% .
-
Five-membered rings (16f–j) : Yields ranged from 55% to 69% .
Table 1: Isolated Yields of this compound Analogs
| Compound Class | Yield Range | Characterization Methods |
|---|---|---|
| Six-membered heterocycles | 62–66% | HRMS, 1H NMR, 13C NMR |
| Five-membered rings | 55–69% | HRMS, 1H NMR, 13C NMR |
Epoxidation by Cytochrome P450 (CrpE)
The terminal styrene moiety undergoes epoxidation via CrpE to form this compound-1, the primary bioactive isolate . This enzyme exhibits substrate flexibility, enabling the production of non-native epoxidized analogs for enhanced pharmacological profiling .
Conjugation Reactions for Targeted Delivery
This compound-55 glycinate (Cry-55gly) has been functionalized for antibody-drug conjugates (ADCs):
Table 2: Conjugation Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Cry-55gly:Linker) | 1:3 |
| Solvent | Anhydrous DMF |
| Catalyst | DIPEA |
| Reaction Time | 4 hours |
| Purification Method | RP-HPLC |
Analytical Characterization
All this compound analogs were rigorously validated using:
-
High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular weights .
-
NMR Spectroscopy : 1H and 13C NMR resolved structural features, including macrocyclic regiochemistry and epoxide configuration .
This synthesis framework highlights this compound’s adaptability in generating potent analogs for therapeutic applications, with enzymatic and chemical methods offering complementary routes for structural optimization .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology
In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent targeting specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of this compound depends on its specific molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds may include other diazacyclohexadecene derivatives, as well as molecules containing chloro-methoxyphenyl or phenyloxirane groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C35H43ClN2O8 |
|---|---|
分子量 |
655.2 g/mol |
IUPAC名 |
(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+ |
InChIキー |
PSNOPSMXOBPNNV-UKTHLTGXSA-N |
異性体SMILES |
CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
正規SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
同義語 |
cryptophycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















